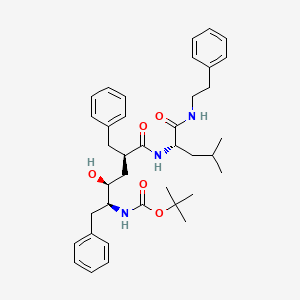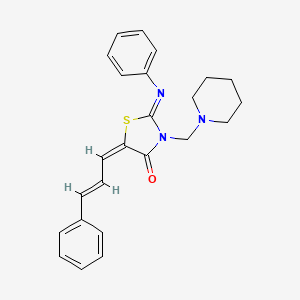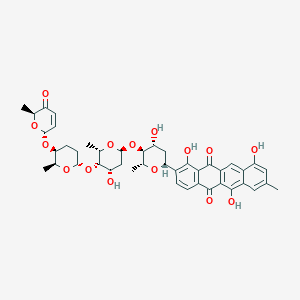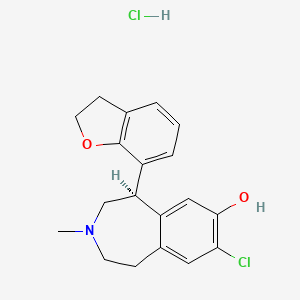![molecular formula C23H32N2O2S B12780399 N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide CAS No. 2250243-57-1](/img/structure/B12780399.png)
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives It is structurally related to fentanyl analogs, which are known for their potent analgesic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative is reacted with the piperidine intermediate.
Attachment of the Methoxymethyl Group: The methoxymethyl group is added through an alkylation reaction, using methoxymethyl chloride as the alkylating agent.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the butanamide moiety may produce corresponding amines or alcohols.
科学的研究の応用
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of piperidine derivatives.
Biology: The compound is investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Research focuses on its analgesic properties and potential use as a pain management drug.
作用機序
The mechanism of action of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact molecular pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptors.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Sufentanil: Another fentanyl analog with higher potency and similar structural features.
Alfentanil: A short-acting fentanyl analog used in anesthesia.
Uniqueness
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide is unique due to the presence of the methoxymethyl and thiophene groups, which may confer distinct pharmacological properties compared to other fentanyl analogs. These structural modifications can influence the compound’s binding affinity, potency, and metabolic stability.
特性
CAS番号 |
2250243-57-1 |
|---|---|
分子式 |
C23H32N2O2S |
分子量 |
400.6 g/mol |
IUPAC名 |
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3 |
InChIキー |
IOYOEAWKYFRZLJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


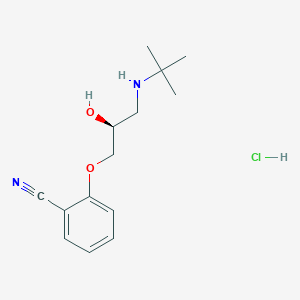
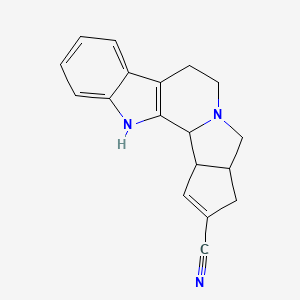
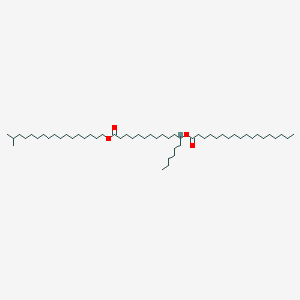
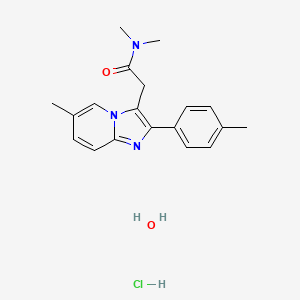
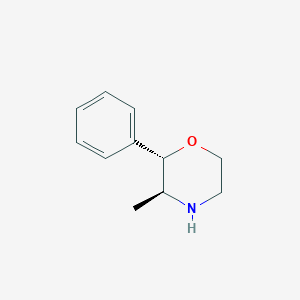
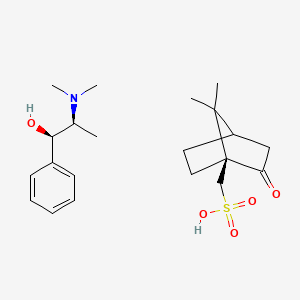
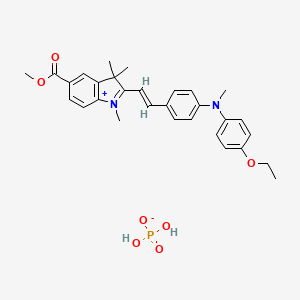
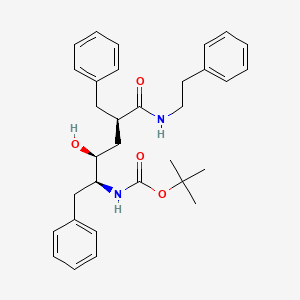
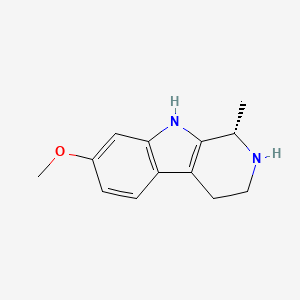
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
